Tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate: A Technical Guide to its Chemical Properties and Synthetic Applications
Tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate: A Technical Guide to its Chemical Properties and Synthetic Applications
An In-depth Technical Guide:
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the piperidine scaffold remains a cornerstone of drug design, valued for its favorable pharmacokinetic properties and synthetic versatility.[1] Tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate emerges as a particularly valuable building block, integrating this privileged heterocyclic core with two orthogonal, highly functional handles: a terminal alkyne and a Boc-protected secondary amine. This strategic combination makes it an exemplary reagent for constructing complex molecular architectures, particularly as a linker in targeted protein degraders and other sophisticated therapeutic agents.[2]
This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, offering field-proven insights and detailed protocols to empower researchers in its effective utilization.
Molecular Identity and Physicochemical Properties
Tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate is a white to off-white solid at room temperature. Its structure is characterized by a piperidine ring protected at the nitrogen atom by a tert-butoxycarbonyl (Boc) group, with both an ethynyl and a hydroxyl group at the C4 position.
| Identifier | Value |
| CAS Number | 275387-83-2[2][3] |
| Molecular Formula | C₁₂H₁₉NO₃[2][3] |
| Molecular Weight | 225.28 g/mol [2][3] |
| Common Synonyms | 1-Boc-4-ethynyl-4-hydroxypiperidine; N-Boc-4-ethynyl-4-hydroxypiperidine |
Predicted Physicochemical Data
The following table summarizes key computed properties that influence the molecule's behavior in both reaction and biological systems.
| Property | Predicted Value | Significance |
| XLogP3 | ~1.0–1.5 | Indicates moderate lipophilicity, suggesting good solubility in a range of organic solvents and potential for membrane permeability. |
| Hydrogen Bond Donors | 1 (from -OH) | Can participate in hydrogen bonding, influencing solubility and intermolecular interactions. |
| Hydrogen Bond Acceptors | 3 (from -OH, C=O) | Acts as a hydrogen bond acceptor, affecting solubility and binding characteristics. |
| Rotatable Bond Count | 2 | The relatively low number of rotatable bonds imparts a degree of conformational rigidity, which is often desirable in drug design. |
Stability and Storage: The compound should be stored in a well-ventilated, dry, and cool place, with the container kept tightly closed.[3][4] It is stable under standard room temperature conditions.[2]
Synthesis and Purification
The most direct and industrially scalable synthesis of tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate involves the nucleophilic addition of an acetylide to a ketone precursor.
Causality of the Synthetic Approach
The choice of N-Boc-4-piperidone as the starting material is strategic.[5] The Boc group provides robust protection for the piperidine nitrogen, preventing it from interfering with the organometallic reagent, yet it can be readily removed under acidic conditions for subsequent functionalization. The ketone at C4 is an ideal electrophile for the addition of a carbon nucleophile like an acetylide. Using an organometallic acetylide source, such as ethynylmagnesium bromide or lithium acetylide, is a classic and highly efficient method for forming the carbon-carbon bond and generating the tertiary alcohol in a single, high-yielding step.
Synthetic Workflow Diagram
Caption: Synthesis of the title compound via nucleophilic addition.
Detailed Experimental Protocol: Synthesis
This protocol is a representative methodology based on established chemical principles.
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add N-Boc-4-piperidone (1.0 eq). Dissolve it in anhydrous tetrahydrofuran (THF) (approx. 0.2 M concentration). Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add ethynylmagnesium bromide (0.5 M solution in THF, 1.2 eq) dropwise to the stirred solution over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup and Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes). Combine the organic layers.
-
Washing: Wash the combined organic layers with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure title compound.
Spectroscopic Characterization
Verifying the structure and purity of the synthesized compound is critical. The following are the expected spectroscopic signatures.
| Technique | Expected Chemical Shift / Frequency | Assignment |
| ¹H NMR | δ ~ 1.45 ppm (s, 9H)δ ~ 1.6-2.0 ppm (m, 4H)δ ~ 2.5 ppm (s, 1H)δ ~ 3.1-3.9 ppm (m, 4H)δ ~ 2.0-3.0 ppm (br s, 1H) | Protons of the tert-butyl groupAxial and equatorial protons at C3/C5Terminal alkyne proton (-C≡CH )Axial and equatorial protons at C2/C6Hydroxyl proton (-OH ) |
| ¹³C NMR | δ ~ 28.5 ppmδ ~ 38.0 ppmδ ~ 41.0 ppmδ ~ 68.0 ppmδ ~ 73.0 ppmδ ~ 80.0 ppmδ ~ 86.0 ppmδ ~ 154.8 ppm | (CH₃)₃C C 3 and C 5 piperidine carbonsC 2 and C 6 piperidine carbonsQuaternary C 4 piperidine carbonC ≡CHC (CH₃)₃-C ≡CHCarbamate C =O |
| IR Spectroscopy | ~3400 cm⁻¹ (broad)~3300 cm⁻¹ (sharp)~2970 cm⁻¹~2110 cm⁻¹ (weak)~1680 cm⁻¹ (strong) | O-H stretch (hydroxyl)≡C-H stretch (alkyne)sp³ C-H stretchC≡C stretch (alkyne)C=O stretch (carbamate) |
Chemical Reactivity and Synthetic Utility
The synthetic power of this molecule lies in the distinct reactivity of its functional groups, allowing for sequential and controlled modifications.
A. The Terminal Alkyne: Sonogashira Coupling
The terminal alkyne is a premier functional group for carbon-carbon bond formation, most notably via the Sonogashira coupling reaction. This palladium-catalyzed cross-coupling with aryl or vinyl halides is a cornerstone of pharmaceutical synthesis, enabling the creation of rigid, linear connections within a molecule.[6][7]
Rationale for Use: In drug discovery, establishing a robust connection between two molecular fragments is often necessary. The Sonogashira coupling provides a reliable method to link the piperidine core to an aromatic or heteroaromatic system, a common strategy in the synthesis of kinase inhibitors, GPCR ligands, and linkers for PROTACs. The resulting arylalkyne motif is both structurally rigid and metabolically stable.
Caption: Simplified mechanism of the Sonogashira coupling reaction.[8]
-
Reaction Setup: To an oven-dried Schlenk flask, add Tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate (1.0 eq), the aryl halide (e.g., 4-iodotoluene, 1.1 eq), copper(I) iodide (CuI, 0.05 eq), and a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.025 eq).
-
Solvent and Base: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon). Add a degassed solvent, such as THF or DMF, followed by a degassed amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2-3 eq).
-
Reaction Conditions: Stir the mixture at room temperature or heat gently (e.g., 50-70 °C) as required. Monitor the reaction by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography to yield the coupled product.
B. The Boc-Protected Amine: Deprotection and Functionalization
The Boc group can be cleanly removed under acidic conditions to unmask the piperidine nitrogen, which can then be elaborated.
Caption: Workflow for Boc deprotection and subsequent N-acylation.
-
Reaction Setup: Dissolve the Boc-protected piperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Acid Addition: Add an excess of a strong acid, such as trifluoroacetic acid (TFA, 5-10 eq) or a 4 M solution of HCl in dioxane.
-
Reaction Monitoring: Stir the solution at room temperature for 1-3 hours. Monitor by TLC or LC-MS until the starting material is consumed.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The resulting product is typically the corresponding salt (e.g., TFA or HCl salt), which can often be used in the next step without further purification after neutralization with a suitable base.
Applications in Drug Discovery
The unique trifunctional nature of this building block makes it highly sought after.
-
Linker Technology: It is explicitly categorized as a "Protein Degrader Building Block".[2] In Proteolysis-Targeting Chimeras (PROTACs), a linker connects a protein-binding "warhead" to an E3 ligase-recruiting moiety. The piperidine core of this molecule provides a soluble, non-labile scaffold, while the alkyne and the deprotected amine serve as orthogonal handles to attach the two active ends of the PROTAC.
-
Scaffold Decoration: In traditional drug discovery, the deprotected piperidine nitrogen can be functionalized to explore structure-activity relationships, while the alkyne can be coupled to introduce diverse aryl groups that can interact with specific pockets in a target protein.[9]
Safety and Handling
Proper handling is essential for laboratory safety. The following information is derived from the Safety Data Sheet (SDS) and data for structurally related compounds.[3][4][10]
| Hazard Class | Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed[11] |
| Skin Irritation | H315: Causes skin irritation[10][11] |
| Eye Irritation | H319: Causes serious eye irritation[10][11] |
| STOT - Single Exposure | H335: May cause respiratory irritation[10][11] |
Precautionary Measures
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]
-
P264: Wash hands and exposed skin thoroughly after handling.[3]
-
P270: Do not eat, drink or smoke when using this product.[3]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]
-
P302 + P352: IF ON SKIN: Wash with plenty of water.[3]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
-
P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[3]
-
P501: Dispose of contents/container to an approved waste disposal plant.[3]
References
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tert-Butyl 4-ethynylpiperidine-1-carboxylate. PubChem, National Center for Biotechnology Information. [Link]
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Tert-butyl 4-hydroxypiperidine-1-carboxylate. PubChem, National Center for Biotechnology Information. [Link]
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tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate, min 97%. CP Lab Safety. [Link]
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Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. Atlantis Press. (2016). [Link]
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tert-butyl 4-hydroxypiperidin-1-carboxylate Information. PharmaCompass.com. [Link]
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tert-butyl 4-hydroxypiperidine-1-carboxylate. ChemBK. (2024). [Link]
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Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. ResearchGate. (2016). [Link]
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Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, NIH. (2024). [Link]
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Sonogashira Coupling. Organic Chemistry Portal. [Link]
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Sonogashira Coupling. Chemistry LibreTexts. (2024). [Link]
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Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst. NIH National Library of Medicine. (2018). [Link]
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The Role of Tert-butyl 4-aminopiperidine-1-carboxylate Hydrochloride in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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